molecular formula C2H6BrN5 B3254027 4H-1,2,4-triazole-3,4-diamine hydrobromide CAS No. 23160-99-8

4H-1,2,4-triazole-3,4-diamine hydrobromide

Cat. No.: B3254027
CAS No.: 23160-99-8
M. Wt: 180.01 g/mol
InChI Key: WSWJCUIRWLJNOU-UHFFFAOYSA-N
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Description

4H-1,2,4-triazole-3,4-diamine hydrobromide (CAS 23160-99-8) is a high-purity chemical reagent featuring a versatile 1,2,4-triazole core, a privileged scaffold in medicinal chemistry. This diamine derivative serves as a critical synthetic intermediate for developing novel bioactive molecules and is supplied with a guaranteed purity of 95% or greater . The 1,2,4-triazole pharmacophore is extensively documented for its diverse biological activities, making this compound a valuable building block in antimicrobial research . Scientific studies highlight that 1,2,4-triazole derivatives exhibit potent effects against a broad spectrum of pathogens, including multi-drug resistant bacteria and fungi, positioning them as promising candidates for addressing the global challenge of antimicrobial resistance . The structure-activity relationships (SAR) of similar compounds indicate that substitutions on the triazole ring can significantly enhance potency and selectivity, guiding the rational design of new therapeutic agents . Beyond antimicrobial applications, research into 1,2,4-triazole-based compounds spans numerous therapeutic areas, including anticancer, anti-inflammatory, antiviral, and antioxidant activities . The molecule's electron-rich nature and ability to form multiple hydrogen bonds facilitate strong interactions with various biological targets and enzymes, underpinning its wide-ranging pharmacological potential . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all recommended handling precautions, including the use of personal protective equipment and operating in a well-ventilated environment .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4-triazole-3,4-diamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N5.BrH/c3-2-6-5-1-7(2)4;/h1H,4H2,(H2,3,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWJCUIRWLJNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(N1N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6BrN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Enduring Significance of 1,2,4 Triazole Scaffolds in Modern Chemical Research

The 1,2,4-triazole (B32235) nucleus is a privileged scaffold in medicinal chemistry and materials science due to its unique structural and electronic properties. nih.govtandfonline.comtandfonline.comnih.gov These heterocycles are aromatic, planar, and possess a significant dipole moment, which allows them to engage in various intermolecular interactions, including hydrogen bonding. nih.gov This capacity for interaction makes them ideal candidates for designing molecules that can bind to biological targets with high affinity and specificity.

The versatility of the 1,2,4-triazole ring is evident in its presence in a multitude of clinically used drugs with a broad spectrum of activities, including antifungal, antiviral, anticancer, and anticonvulsant properties. tandfonline.comnih.govresearchgate.net The stability of the triazole ring, being difficult to cleave, further enhances its appeal in the development of robust molecular frameworks. nih.gov Beyond pharmaceuticals, 1,2,4-triazole derivatives are integral to the development of agrochemicals, corrosion inhibitors, and advanced polymers. nih.gov

A Closer Look at 4h 1,2,4 Triazole 3,4 Diamine Hydrobromide As a Nitrogen Rich Precursor

4H-1,2,4-Triazole-3,4-diamine is a derivative of the 1,2,4-triazole (B32235) core, distinguished by the presence of two amino groups attached to the triazole ring. This high nitrogen content is a key feature, positioning it as a valuable precursor for the synthesis of high-nitrogen energetic materials. researchgate.netbibliotekanauki.pl Nitrogen-rich compounds are of significant interest in this field because their decomposition often leads to the formation of the highly stable dinitrogen molecule (N₂), releasing a large amount of energy. rsc.orguni-muenchen.de

The synthesis of energetic salts based on 3,4-diamino-1,2,4-triazole has been a focus of research, aiming to create materials with high detonation performance and good thermal stability. researchgate.net The amino groups on the triazole ring provide sites for further chemical modification, allowing for the introduction of various functional groups to fine-tune the energetic properties of the final compounds. bibliotekanauki.pl For instance, the reaction of 4-amino-3-hydrazino-1,2,4-triazole, a related precursor, has been shown to yield divalent energetic salts with desirable properties. bibliotekanauki.pl

The Role and Context of the Hydrobromide Salt in Triazole Research

The use of a hydrobromide salt of 4H-1,2,4-triazole-3,4-diamine is a strategic choice in its application as a chemical intermediate. In organic chemistry, forming a salt of an amine, such as the amino groups on the triazole, is a common method to improve its stability and handling characteristics. wikipedia.org Amine salts are generally crystalline solids that are less prone to oxidation than their free base counterparts.

The hydrobromide salt, specifically, is formed by the reaction of the basic amine with hydrobromic acid. This process protonates the nitrogen atoms of the amino groups, forming an ammonium-like salt. This salt form can influence the reactivity of the compound in subsequent synthetic steps. For example, the use of a salt can be advantageous in reactions where a controlled release of the free amine is desired. taylorandfrancis.com While the literature specifically detailing the unique advantages of the hydrobromide of 4H-1,2,4-triazole-3,4-diamine over other salts is not extensive, the principles of amine salt chemistry suggest that it offers a stable, solid form of this highly functionalized triazole, facilitating its use as a precursor. taylorandfrancis.comacs.org

Current Research and Academic Relevance

Established Synthetic Routes to 3,4-Diamino-1,2,4-Triazole and its Salt Forms

The traditional synthesis of 3,4-diamino-1,2,4-triazole and its subsequent conversion to a salt form, such as the hydrobromide, relies on well-established chemical transformations. These methods prioritize reliability and yield, forming the foundation of triazole chemistry.

Cyclization Reactions for Triazole Ring Formation

The construction of the 1,2,4-triazole (B32235) ring is the pivotal step in the synthesis. Several classical methods have been developed for this purpose, often involving the condensation and subsequent cyclization of precursors containing the necessary carbon and nitrogen atoms.

Common strategies include:

Pellizzari Reaction: This method involves the reaction of an amide with an acyl hydrazide to form the 1,2,4-triazole ring. scispace.com

Einhorn-Brunner Reaction: This reaction synthesizes 1,2,4-triazoles through the condensation of hydrazines or their substituted derivatives with diacylamines, typically in the presence of a weak acid. scispace.com

From Hydrazine (B178648) and Formamide: A straightforward and mild approach involves heating a mixture of hydrazine hydrochloride and formamide, often with a base like potassium hydroxide, to yield the 1,2,4-triazole core. scispace.comorganic-chemistry.org

A prevalent route to 3,4-diamino-1,2,4-triazole specifically involves the cyclization of aminoguanidine (B1677879) or diaminoguanidine (B1197381) with formic acid. The formic acid provides the single carbon atom required to close the five-membered triazole ring.

Preparation of Diamine Functionality on the Triazole Core

In many synthetic routes for 3,4-diamino-1,2,4-triazole, the diamine functionality is not added to a pre-formed triazole ring but is rather incorporated during the cyclization process itself. This is achieved by selecting starting materials that already contain the necessary amine groups.

Key precursors include:

Diaminoguanidine: This is a common starting material. Its reaction with formic acid or a derivative directly leads to the formation of the 3,4-diamino-1,2,4-triazole ring system.

Nitro-substituted Precursors: An alternative strategy involves synthesizing a dinitro compound containing the 1,2,4-triazole structure, which is subsequently reduced to the corresponding diamine compound. google.com For instance, a dinitro-triazole can be prepared from a nitro-substituted benzoyl chloride and hydrazine, followed by cyclization and a final reduction step to yield the diamine product. google.com

Salt Formation and Crystallization Techniques

The conversion of the free base, 3,4-diamino-1,2,4-triazole (DATr), into its hydrobromide salt is a standard acid-base reaction. This process not only modifies the compound's physical properties, such as solubility and stability, but is also a crucial purification step. The synthesis of various energetic salts of DATr through protonation or metathesis reactions has been extensively studied. rsc.orgresearchgate.net

The general procedure for forming the hydrobromide salt is as follows:

Dissolution: The synthesized and purified 3,4-diamino-1,2,4-triazole is dissolved in a suitable solvent, typically water or a lower alcohol like ethanol.

Protonation: A stoichiometric equivalent of hydrobromic acid (HBr) is added to the solution. The basic amino groups on the triazole ring are protonated by the acid, forming the corresponding ammonium (B1175870) bromide salt.

Crystallization: The resulting this compound is induced to crystallize from the solution. This can be achieved by several techniques, including slow evaporation of the solvent, cooling the solution to reduce solubility, or adding a non-solvent to precipitate the salt.

The resulting crystalline solid is then isolated by filtration, washed with a small amount of cold solvent to remove any residual acid or impurities, and dried. The properties of various energetic salts based on the 3,4-diamino-1,2,4-triazole cation highlight the versatility of this salt formation approach. rsc.orgresearchgate.netrsc.orgresearchgate.net

Interactive Table 1: Properties of Selected 3,4-Diamino-1,2,4-triazole (DATr) Energetic Salts This table presents data for various salts of DATr to illustrate the effects of the counter-anion on the physical properties of the resulting compound.

Compound NameAnionDensity (g·cm⁻³)Decomposition Temp. (°C)Detonation Velocity (m·s⁻¹)Detonation Pressure (GPa)Source(s)
DATr Perchlorate (B79767)ClO₄⁻1.79243.6845030.7 rsc.org
DATr DinitramideN(NO₂)₂⁻1.75134.7862032.8 rsc.org
DATr PicrateC₆H₂(NO₂)₃O⁻1.704>200701721.5 rsc.orgrsc.org
DATr TrinitrophloroglucinateC₆(NO₂)₃(O⁻)₃1.820>200-- rsc.orgresearchgate.net

Innovative Synthetic Strategies for Enhanced Efficiency

Driven by the need for more sustainable and efficient chemical manufacturing, recent research has focused on developing novel synthetic routes for 1,2,4-triazoles. These strategies often incorporate the principles of green chemistry and employ advanced catalytic systems.

Green Chemistry Principles in 1,2,4-Triazole Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govrsc.org In the context of 1,2,4-triazole synthesis, these principles are applied through several innovative approaches:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating. organic-chemistry.org

Use of Greener Solvents: Traditional syntheses often rely on volatile organic solvents. Green alternatives include water, supercritical fluids, or recyclable solvents like polyethylene (B3416737) glycol (PEG). nih.gov

Multi-Component Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which enhances atom economy and reduces the number of synthetic and purification steps required. organic-chemistry.org

Catalyst-Free Conditions: Developing reactions that can proceed efficiently without a catalyst simplifies the process and avoids contamination of the product with, for example, residual metals. organic-chemistry.org

Metal-Free Cycloaddition Approaches

A significant advancement in triazole synthesis is the development of metal-free cycloaddition reactions. These methods avoid the use of transition-metal catalysts, which can be expensive, toxic, and difficult to remove from the final product. researchgate.netresearchgate.net

Prominent metal-free strategies for 1,2,4-triazole ring formation include:

[3+2] Cycloadditions: These reactions involve the 1,3-dipolar cycloaddition of a three-atom dipole with a two-atom dipolarophile. For instance, nitrile imines (generated in situ from hydrazonoyl hydrochlorides) can react with carbodiimides in the presence of an organic base like triethylamine (B128534) to form 5-amino-1,2,4-triazoles. researchgate.net

Reactions with Aryl Diazonium Salts: In a metal-free approach, aryl diazonium salts can undergo cyclization with 2-aryl-2-isocyanates, where an organic base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) is critical for the reaction to proceed. nih.govfrontiersin.org

Iodine-Mediated Oxidative Cyclization: A formal [4+1] cycloaddition mediated by iodine can be used to construct 1,2,3-triazoles from N-tosylhydrazones and anilines under metal-free conditions, showcasing an alternative pathway in azole chemistry. researchgate.net

These innovative, metal-free methods represent a significant step towards more sustainable and cost-effective synthesis of 1,2,4-triazole derivatives. nih.govrsc.org

Interactive Table 2: Comparison of Selected Metal-Free Synthetic Approaches for Triazoles

Reaction TypeReactantsKey FeaturesSource(s)
[3+2] CycloadditionHydrazonoyl hydrochlorides + CarbodiimidesBase-mediated (triethylamine); Good functional group tolerance. researchgate.net
[3+2] CycloadditionNitrile ylides + Diazonium saltsCopper-catalyzed but has inspired metal-free variants; Diverse substitution patterns. researchgate.net
Decarboxylative Cyclization2-Aryl-2-isocyanates + Aryl diazonium saltsOrganocatalyzed (DABCO); Metal-free. nih.govfrontiersin.org
[4+1] Cycloadditionα,α-Difluoro-N-tosylhydrazone + AminesNo transition-metal, azide, or oxidant needed; High efficiency. researchgate.netresearchgate.net
Domino AnnulationNitrile Imines + SuccinimideBase-mediated; Alcohol acts as both solvent and reactant. researchgate.net
Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netpnrjournal.comnih.gov The application of microwave irradiation to the synthesis of 1,2,4-triazole derivatives is well-documented, providing a green and efficient alternative for constructing the triazole ring. pnrjournal.comnih.govscielo.org.za

In the context of 4H-1,2,4-triazole-3,4-diamine synthesis, microwave-assisted protocols can be applied to the key cyclization step. A general approach involves the reaction of a suitable precursor, such as a thiosemicarbazide (B42300) derivative, which can be cyclized under microwave heating. For instance, the synthesis of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives has been successfully achieved using microwave-enhanced methods. nih.gov Similarly, triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration of secondary amides and hydrazides presents a rapid, one-pot route to 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.orgisres.org This methodology could be adapted for the synthesis of the diamino-triazole core.

The key advantages of using microwave assistance include a significant reduction in reaction time, from several hours to mere minutes, and an increase in product yield. nih.gov For example, one study reported that a microwave-assisted synthesis was completed in just 33–90 seconds with an 82% yield, whereas the conventional method required several hours. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for 1,2,4-Triazole Derivatives

Method Reaction Time Yield Reference
Conventional Heating Several Hours Lower nih.gov
Microwave Irradiation 33-90 seconds 82% nih.gov
Conventional Heating 27 hours Lower nih.gov

This table illustrates the general advantages of microwave synthesis for triazole derivatives, which are applicable to the synthesis of the target compound.

Multi-Component and One-Pot Reaction Schemes

One-pot and multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple reaction steps into a single operation without isolating intermediates. isres.org Several one-pot procedures have been developed for the synthesis of the 1,2,4-triazole scaffold. tsijournals.com

A prominent one-pot strategy for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines. organic-chemistry.org This approach demonstrates high success rates in parallel synthesis. Another efficient one-pot method involves the reaction of acid hydrazides and S-methyl isothiobenzamide hydroiodides under microwave irradiation in the presence of a base. tsijournals.com

For the synthesis of the parent compound, 3,5-diamino-4H-1,2,4-triazole (a tautomer of 4H-1,2,4-triazole-3,4-diamine), a common starting point is the reaction between 2-cyanoguanidine (dicyandiamide) and hydrazine hydrate (B1144303). nih.gov This reaction can be performed as a one-pot procedure to yield the desired triazole core, which can then be converted to its hydrobromide salt. The synthesis of related 3-amino-1,2,4-triazoles has been achieved through a one-pot cyanoimidation of aldehydes using cyanamide, followed by a cyclization reaction. organic-chemistry.org

These MCR and one-pot approaches streamline the synthesis process, making them highly attractive for creating libraries of substituted triazoles and for the large-scale production of specific targets like this compound.

Optimization of Reaction Conditions and Mechanistic Considerations

Influence of Solvent Systems and Catalysis

The choice of solvent and catalyst is critical in the synthesis of 1,2,4-triazoles, significantly impacting reaction rates, yields, and purity. In the synthesis of 4-amino-1,2,4-(4H)triazole derivatives from hydrazine and carboxylic acids, the use of an insoluble polymer with acidic functional groups (an acidic ion-exchange resin) as a catalyst allows the reaction to proceed under mild conditions, producing a product with high yield and purity. google.com

Solvents play a crucial role, particularly in microwave-assisted synthesis where polar solvents can efficiently absorb microwave energy and accelerate the reaction. pnrjournal.com Common solvents for triazole synthesis include dimethylformamide (DMF), ethanol, and polyethylene glycol (PEG), with the latter being an environmentally benign option. tsijournals.comnih.govfrontiersin.org In some cases, solvent-free conditions under microwave irradiation have proven effective, further enhancing the green credentials of the synthesis. isres.org

Catalysis can also dictate the regioselectivity of the reaction. For instance, the synthesis of 1,3-disubstituted and 1,5-disubstituted 1,2,4-triazoles can be controlled by using Cu(II) and Ag(I) catalysts, respectively, in the cycloaddition of isocyanides with diazonium salts. isres.org For the formation of the diamino triazole core, acid catalysis is often employed, such as in the reaction of dicyandiamide (B1669379) with hydrazine nitrate (B79036). google.com

Table 2: Effect of Catalysts on 1,2,4-Triazole Synthesis

Catalyst Reaction Type Outcome Reference
Acidic Ion-Exchange Resin Hydrazine + Carboxylic Acid High yield and purity under mild conditions google.com
Ceric Ammonium Nitrate (CAN) Oxidative Cyclization Efficient synthesis in recyclable medium (PEG) organic-chemistry.orgfrontiersin.org
Cu(II) [3+2] Cycloaddition Selective formation of 1,5-disubstituted isomers isres.org

Regioselectivity Control in Triazole Ring Closure

Regioselectivity is a key challenge in the synthesis of unsymmetrically substituted 1,2,4-triazoles, as the ring closure can potentially lead to different isomers. The synthesis of 3,4-diamino-4H-1,2,4-triazole involves forming a specific isomer from precursors. The reaction of chloroethynylphosphonates with 4H-1,2,4-triazole-3-thiols, for example, proceeds with high regioselectivity to afford fused heterocyclic systems. researchgate.net The proposed mechanism involves the initial attack by the thionic sulfur atom, followed by intramolecular cyclization involving the N2 nitrogen of the triazole ring. researchgate.net

In the synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole, regioselectivity can be achieved by carefully choosing the starting materials and reaction conditions. researchgate.net For instance, using the nitrate salt of 3,5-diamino-1,2,4-triazole can lead to regioselective alkylation. researchgate.net The development of catalyst-controlled methods has also been pivotal in achieving high regioselectivity. The choice between different metal catalysts, such as copper or silver, can direct the reaction towards a specific regioisomer. isres.org Highly regioselective one-pot processes have been developed that provide rapid access to diverse 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org

Reaction Pathway Elucidation for Hydrobromide Formation

The formation of this compound occurs after the successful synthesis of the parent 3,4-diamino-4H-1,2,4-triazole base. This transformation is an acid-base reaction. The parent compound possesses multiple basic nitrogen atoms: the two exocyclic amino groups (-NH2) at positions 3 and 4, and the nitrogen atoms within the triazole ring.

The reaction pathway involves the protonation of one or more of these basic sites by hydrobromic acid (HBr).

Reaction: (3,4-diamino-4H-1,2,4-triazole) + HBr → [3,4-diamino-4H-1,2,4-triazolium]Br⁻

The most basic sites on the molecule are typically the exocyclic amino groups. Therefore, the most likely pathway involves the protonation of one of these amino groups by a molecule of HBr. The positive charge on the resulting ammonium group is stabilized by resonance and the electron-donating nature of the other amino group and the triazole ring. Depending on the stoichiometry and reaction conditions, protonation could also occur on one of the ring nitrogens. The final product is an ionic salt, where the protonated diamino-triazole cation is ionically bonded to the bromide anion (Br⁻). The formation of such salts is a common strategy to improve the crystallinity and handling properties of the parent compound. rsc.org

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the molecular and crystal structure of a compound. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules, which dictates the macroscopic properties of the material.

Determination of Crystalline Packing and Lattice Parameters

The crystal structure of triazole derivatives reveals how individual molecules are organized in a repeating three-dimensional array. This organization is defined by the unit cell, the fundamental repeating unit of the crystal, which is characterized by its lattice parameters (the lengths of the cell edges a, b, c, and the angles between them α, β, γ).

While specific crystallographic data for this compound is not available in the provided literature, analysis of closely related compounds, such as 1H-1,2,4-triazole-3,5-diamine (also known as guanazole (B75391) or DATA) and its salts, offers significant insight. For instance, the hydrate of 3,5-diamino-1,2,4-triazole crystallizes in the monoclinic P2₁/c space group. nih.govresearchgate.net The crystal structure is formed with one DATA molecule and one water molecule in the asymmetric unit. nih.govresearchgate.net The presence of different substituents or counter-ions, such as bromide, would be expected to lead to different crystal systems and lattice parameters due to variations in size, shape, and hydrogen bonding capabilities. For example, various energetic salts of 3,4-diamino-1,2,4-triazole (DATr) have been shown to crystallize in monoclinic or triclinic systems. researchgate.netrsc.org

The crystalline packing in these compounds is often dense, influenced by extensive hydrogen-bonding networks and, in some cases, π-π stacking interactions between the triazole rings. The density of these energetic salts can range from 1.704 g/cm³ to 1.82 g/cm³. researchgate.netrsc.org

Table 1: Representative Crystallographic Data for 1,2,4-Triazole Analogues

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) V (ų) Ref.
1H-1,2,4-Triazole-3,5-diamine monohydrate C₂H₅N₅·H₂O Monoclinic P2₁/c 3.80560(5) 9.49424(11) 14.01599(15) 92.9639(11) 505.74(1) researchgate.net
3,5-Diphenyl-4H-1,2,4-triazol-4-amine (Polymorph) C₁₄H₁₂N₄ Orthorhombic Pbca 7.5521(9) 11.2309(14) 28.278(3) 90 2398.4(5) nih.gov

This table presents data for analogue compounds to illustrate typical lattice parameters. Data for this compound is not specified in the search results.

Analysis of Intermolecular Interactions within the Crystal Lattice

The crystal packing of this compound and its analogues is dominated by a network of intermolecular interactions, primarily hydrogen bonds. The triazole ring and its amino substituents contain multiple hydrogen bond donors (N-H groups) and acceptors (ring nitrogen atoms). In the case of the hydrobromide salt, the bromide anion (Br⁻) serves as a primary hydrogen bond acceptor.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions. In analogues, N···H/H···N contacts are often the most dominant interactions, with contributions that can exceed 50% of the total Hirshfeld surface. nih.gov Other significant interactions can include H···H, C···H, and π-π stacking interactions between the aromatic triazole rings. nih.govresearchgate.net

Polymorphism and its Structural Implications

Polymorphism is the ability of a solid material to exist in more than one crystal structure. rsc.org These different forms, or polymorphs, arise from different arrangements or conformations of the molecules in the crystal lattice. mdpi.com This phenomenon is observed in several 1,2,4-triazole derivatives. nih.govrsc.orgmdpi.com

For example, 3,4-diamino-1,2,4-triazole is known to exist in at least two polymorphic modifications. rsc.org These polymorphs differ in the relative orientation of the molecules, which is attributed to the formation of different networks of weak hydrogen bonds, while stronger hydrogen bonds and stacking interactions remain similar between the forms. rsc.org Similarly, 3,5-diphenyl-4H-1,2,4-triazol-4-amine also exhibits polymorphism, crystallizing in different orthorhombic space groups. nih.gov

The structural implications of polymorphism are significant. Different polymorphs of the same compound can have distinct physical properties, including:

Density and Stability: One polymorph is generally more thermodynamically stable than the others under a given set of conditions. Crystal lattice energy calculations can help estimate the relative stability of different forms. mdpi.com

Melting Point: Different crystal packing efficiencies and intermolecular interaction energies lead to different melting points.

Solubility: The rate of dissolution can vary between polymorphs.

The existence of polymorphism in this compound is plausible and would necessitate careful control of crystallization conditions to isolate a desired, stable form.

Spectroscopic Characterization Techniques (Methodological Focus)

Spectroscopic methods are essential for confirming the identity and elucidating the structural features of a synthesized compound by probing the interaction of molecules with electromagnetic radiation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational modes.

In the analysis of this compound, FT-IR and Raman spectra would reveal characteristic bands for the triazole ring and its substituents. The spectra of related aminotriazoles have been extensively studied. researchgate.netnih.govmjcce.org.mk

N-H Vibrations: The N-H stretching vibrations of the amino groups typically appear as strong to medium bands in the FT-IR spectrum in the region of 3200-3400 cm⁻¹.

C=N and C-N Vibrations: Stretching vibrations of the C=N and C-N bonds within the triazole ring occur in the 1400-1680 cm⁻¹ region. ufv.br

N-N Vibrations: The N-N stretching mode in the 1,2,4-triazole ring is often observed around 1130 cm⁻¹. researchgate.net

Ring Vibrations: The triazole ring itself has a series of characteristic in-plane and out-of-plane bending and stretching vibrations that appear throughout the fingerprint region (below 1500 cm⁻¹).

Theoretical calculations using Density Functional Theory (DFT) are often employed alongside experimental work to predict vibrational wavenumbers and aid in the precise assignment of each observed band. researchgate.netnih.gov

Table 2: Typical Vibrational Frequencies for 1,2,4-Triazole Analogues

Functional Group Typical Wavenumber Range (cm⁻¹) Technique Ref.
N-H stretch (amine) 3200 - 3400 FT-IR nih.govufv.br
Aromatic C-H stretch 3030 - 3100 FT-IR researchgate.net
C=N stretch (ring) 1600 - 1680 FT-IR, Raman ufv.br
C=C stretch (aromatic) 1500 - 1530 FT-IR researchgate.net
N-N stretch (ring) ~1430 FT-IR researchgate.net

This table provides representative frequency ranges based on data from analogue compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbon atoms.

For this compound, NMR analysis would confirm the core structure.

¹H NMR: The spectrum would be expected to show a signal for the C5-H proton of the triazole ring. urfu.ru The chemical shift of this proton is influenced by the electronic environment of the ring. Protons of the amino groups (-NH₂) would typically appear as broad singlets, and their chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. urfu.rudergipark.org.tr

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the two carbon atoms (C3 and C5) of the triazole ring. urfu.rudergipark.org.tr The carbon atom attached to the two amino groups (C3) and the carbon bearing a hydrogen (C5) would have characteristic chemical shifts, typically in the aromatic region (δ 140-170 ppm).

Advanced 2D NMR techniques, such as HMQC and HMBC, can be used to establish correlations between protons and carbons, confirming the structural assignments unambiguously. The chemical shifts for triazole derivatives are well-documented and provide a strong basis for comparison. urfu.rudergipark.org.tripb.pt

Table 3: Typical NMR Chemical Shift Ranges for 1,2,4-Triazole Analogues

Nucleus Functional Group Typical Chemical Shift (δ, ppm) Notes Ref.
¹H C-H (triazole ring) 8.0 - 9.0 Singlet urfu.ruipb.pt
¹H NH₂ (amine) 5.0 - 8.5 Broad singlet, exchangeable with D₂O ufv.brdergipark.org.tr
¹H N-H (triazole ring) 11.0 - 13.0 Broad singlet, not present in 4H-tautomer ufv.brdergipark.org.tr
¹³C C-NH₂ (triazole ring) 150 - 175 urfu.rudergipark.org.tr

This table provides representative chemical shift ranges based on data from analogue compounds.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is an indispensable analytical technique for confirming the molecular weight and elucidating the fragmentation patterns of organic compounds. In the analysis of this compound, mass spectrometry would confirm the mass of the cationic species, 4H-1,2,4-triazole-3,4-diamine.

The fragmentation of 1,2,4-triazole derivatives in mass spectrometry typically proceeds through the sequential loss of small neutral molecules. sigmaaldrich.com For amino-substituted triazoles, a common fragmentation pattern involves the cleavage of the amino group. Research on various amino derivatives of 1,2,4-triazole has shown that a fragment with a mass-to-charge ratio (m/z) of 60 is a common feature in their mass spectra. sigmaaldrich.com

Table 1: Predicted Key Mass Spectrometry Fragments for 4H-1,2,4-triazole-3,4-diamine

Fragment DescriptionPredicted m/z
Molecular Ion [C₂H₅N₅ + H]⁺100.06
Loss of NH₂84.05
Loss of N₂H₃69.04
Common amino derivative fragment60

Note: This table is predictive and based on general fragmentation patterns of analogous compounds.

Thermal Analysis Techniques (Methodological Focus)

The thermal stability of a compound is a critical parameter, particularly for materials that may be subjected to elevated temperatures during processing or in their final application. Thermal analysis techniques provide quantitative information about the physical and chemical changes that occur in a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to determine the thermal stability of compounds by measuring the difference in heat flow between a sample and a reference as a function of temperature. The resulting DSC curve provides information on melting points, decomposition temperatures, and enthalpies of transition.

For energetic materials, such as many triazole derivatives, DSC is crucial for assessing their thermal stability and potential hazards. rsc.org The decomposition temperature is a key indicator of a compound's stability. Studies on energetic salts based on 3,4-diamino-1,2,4-triazole (DATr) have shown that most of these salts exhibit good thermal stabilities with decomposition temperatures exceeding 200 °C. rsc.org

While a specific DSC thermogram for this compound is not available in the surveyed literature, the thermal behavior of analogous 1-alkyl-4-amino-1,2,4-triazolium salts offers valuable comparative data. For instance, new classes of ionic liquids based on 1-alkyl-substituted-4-amino-1,2,4-triazolium cations have been synthesized and characterized using DSC. acs.org These studies provide insights into how different alkyl substituents on the triazole ring affect the thermal stability of the resulting salts.

Table 2: Decomposition Onset Temperatures of Analogous 1-Alkyl-4-amino-1,2,4-triazolium Bromides

CompoundDSC Onset Temperature (°C)
1-Allyl-4-amino-1,2,4-triazolium bromide130
1-n-Hexyl-4-amino-1,2,4-triazolium bromide130
1-n-Heptyl-4-amino-1,2,4-triazolium bromideNot specified
1-n-Octyl-4-amino-1,2,4-triazolium bromide130
1-n-Nonyl-4-amino-1,2,4-triazolium bromide130
1-n-Decyl-4-amino-1,2,4-triazolium bromide135
1-Methylcyclopropyl-4-amino-1,2,4-triazolium bromide150

Data sourced from a study on 1-Alkyl-4-Amino-1.2.4-Triazolium Salts. dtic.mil

The data in Table 2 demonstrates that the thermal stability of these analogous salts, as indicated by the DSC onset temperature, is influenced by the nature of the alkyl substituent. This information is critical for the rational design of new triazole-based materials with tailored thermal properties. The study of such analogues provides a framework for predicting the thermal behavior of this compound.

Quantum Chemical Calculations

Density Functional Theory (DFT) for Molecular Geometry Optimization

No published studies were found that report the optimized molecular geometry of this compound using DFT methods.

Ab Initio Methods for Electronic Structure Determination

There are no available ab initio calculations detailing the electronic structure of this compound.

Analysis of Molecular Orbitals and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

A Frontier Molecular Orbital analysis, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, has not been reported in the scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

No studies containing Molecular Electrostatic Potential (MEP) maps for this compound were identified.

Global Reactivity Descriptors (Electronegativity, Hardness, Chemical Potential, Electrophilicity)

Calculated values for global reactivity descriptors such as electronegativity, chemical hardness, chemical potential, and electrophilicity for this compound are not available in published research.

Simulation of Intermolecular Interactions

The solid-state architecture and properties of this compound are governed by a complex network of intermolecular interactions. In the crystal lattice, the compound exists as the 3,4-diamino-4H-1,2,4-triazolium cation and a bromide anion. Computational studies on the parent molecule, 3,4-diamino-1,2,4-triazole (DAT), and crystallographic analyses of related triazolium salts provide significant insight into the nature of these interactions. nih.gov

Hydrogen bonds are the dominant intermolecular forces in the crystal structure of this compound. The triazolium cation possesses multiple hydrogen bond donors: the hydrogen atoms of the two amino groups (at positions C3 and N4) and the protonated N1-H group of the triazole ring. The bromide anion (Br⁻) and the nitrogen atoms of the triazole ring act as primary hydrogen bond acceptors.

In the crystal, extensive intermolecular N—H⋯Br and N—H⋯N hydrogen bonds are anticipated to form a robust three-dimensional network. nih.govnih.gov Analysis of related triazolium bromide structures reveals that the bromide ion is a key participant in this network, interacting with the most acidic protons of the cation. nih.govnih.gov The amino groups are also capable of acting as proton acceptors, contributing to the complexity of the hydrogen bond network. nih.gov

Theoretical studies on the closely related 4H-1,2,4-triazole-3,5-diamine (4TZDA) complexed with water provide valuable data on the energetics of these interactions. mjcce.org.mk While the specific values for the hydrobromide salt will differ, these calculations offer a reasonable approximation of the bond strengths. For instance, interactions involving the lone pair of an oxygen atom with an N-H group (lpO⋯H-N) were calculated to have an interaction energy of -7.10 kJ/mol. mjcce.org.mk More significantly, interactions where a triazole nitrogen acts as an acceptor for a hydrogen from an external molecule (lpN⋯H-O) were found to be substantially stronger, with an interaction energy of -50.5 kJ/mol. mjcce.org.mk This highlights the strong hydrogen-bond accepting capability of the triazole nitrogen atoms.

The table below outlines the expected hydrogen bonding interactions and their geometric parameters, based on data from analogous compounds.

Donor (D)Hydrogen (H)Acceptor (A)Interaction TypeTypical D···A Distance (Å)Typical D-H···A Angle (°)
N-H (Amino)HBr⁻Cation-Anion~3.3 - 3.5~150 - 170
N-H (Triazole)HBr⁻Cation-Anion~3.2 - 3.4~160 - 175
N-H (Amino)HN (Triazole)Cation-Cation~2.9 - 3.1~160 - 175

Data is illustrative and based on analyses of similar triazolium salt crystal structures.

Beyond classical hydrogen bonding, other noncovalent interactions contribute to the stability of the crystal lattice. For the hydrobromide salt, a notable potential interaction is a halogen bond. In some crystal structures, bromine atoms have been observed to act as electron acceptors (X-bond donors) in short intermolecular contacts. researchgate.net For example, a C—Br⋯O interaction with a distance of 2.877 Å, significantly shorter than the sum of the van der Waals radii, and a nearly linear angle of 174.6°, indicates an interaction involving the positive region (σ-hole) on the bromine atom. researchgate.net While in this compound the bromine exists as an anion, localized charge distribution could still facilitate weaker halogen-like interactions with electron-rich regions of neighboring molecules.

Conformational Analysis and Stability Studies

The conformation of the 3,4-diamino-4H-1,2,4-triazolium cation is a key determinant of its interaction potential and packing efficiency. Structural studies of related protonated triazoles show that protonation typically occurs on a ring nitrogen atom, creating a triazolium cation. nih.govdtic.mil For 3,4-diamino-1,2,4-triazole, the proton is expected to localize on the N1 atom. dtic.mil

This protonation has significant conformational effects:

Planarity: The triazole ring itself is planar. The exocyclic amino groups also tend to be planar, with the sum of the angles around the nitrogen atoms being approximately 360°. nih.govnih.gov This planarity suggests conjugation of the amino groups' lone pairs with the π-system of the triazole ring. nih.gov

Bond Lengths: Protonation at N1 leads to a redistribution of electron density. The C-N bonds within the ring are affected, and the exocyclic C-NH₂ bond lengths can be shorter than typical single bonds, indicating partial double-bond character. dtic.mil This is influenced by n-π conjugation and n→σ* hyperconjugation effects. nih.gov

Computational studies on similar triazoles, such as 4H-1,2,4-triazole-3,5-diamine, have identified different stable conformations. mjcce.org.mk In the solid state, it is possible for crystallographically independent cations to exist in slightly different conformations within the same asymmetric unit. For example, in 3,5-diamino-1-phenyl-1,2,4-triazolium bromide, two independent cations were found with different dihedral angles between the phenyl and triazole rings (32.57° and 52.27°). nih.govnih.gov This indicates that the rotational barrier around single bonds connected to the triazole ring is relatively low, and the final conformation in the crystal is a result of optimizing the intricate network of intermolecular interactions.

Reactivity and Derivatization Chemistry of 4h 1,2,4 Triazole 3,4 Diamine Hydrobromide and Its Core Structure

Amine-Directed Transformations

The exocyclic amino and hydrazino groups are the most reactive nucleophilic sites in the molecule, readily participating in reactions with various electrophiles. These transformations are fundamental for constructing a wide array of derivatives, including Schiff bases, amides, and fused heterocyclic systems.

Formation of Schiff Bases and Imines

The condensation of primary amines with carbonyl compounds is a classic method for forming imines, or Schiff bases. dergipark.org.tr The 4H-1,2,4-triazole-3,4-diamine core contains two primary amine functionalities—the 4-amino group and the terminal nitrogen of the 3-hydrazino group—both of which can react with aldehydes and ketones. The reaction is typically catalyzed by a few drops of acid, such as glacial acetic acid, in a suitable solvent like ethanol. chemmethod.comnih.gov

The reaction of 4-amino-5-substituted-1,2,4-triazoles with various aromatic aldehydes proceeds efficiently, often under mild conditions, including grinding at room temperature, to yield the corresponding Schiff bases in high yields. researchgate.netpatsnap.com For instance, three new Schiff base compounds have been synthesized through the condensation of 3-R-4-amino-5-hydrazino-1,2,4-triazole (where R = H, CH₃, CH₂CH₃) with the diketone dibenzoylmethane (B1670423). researchgate.net The hydrazino group (-NHNH₂) is generally more nucleophilic than a simple amino group, which can lead to selective reaction at this site under controlled conditions. Research has shown the successful synthesis of Schiff bases from 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole, a closely related structure, with various aldehydes, indicating the reliability of this reaction. researchgate.net These imine derivatives are valuable intermediates in medicinal chemistry and are explored for a range of biological activities. nih.gov

Table 1: Examples of Schiff Base Formation with Triazole Derivatives

Triazole Reactant Carbonyl Compound Product Reference(s)
4-Amino-1,2,4-triazole 4-Aminoacetophenone 4-((1-(4-aminophenyl)ethylidene)amino)-4H-1,2,4-triazole chemmethod.com
3-Amino-1,2,4-triazole 2,3-Dihydroxybenzaldehyde 3-(2,3-Dihydroxybenzylideneamino)-1,2,4-triazole nih.gov
3-Amino-1,2,4-triazole Vanillin 2-Ethoxy-4-[(E)-(4H-1,2,4-triazol-3-ylimino)methyl]phenol nih.gov
4-Amino-3-hydrazino-1,2,4-triazole Dibenzoylmethane Schiff base of dibenzoylmethane and the triazole researchgate.net
4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one Isatin 3-[3'-(Substituted)-4',5'-dihydro-1'H-1',2',4'-triazol-5'-on-4'-yl]-iminoisatin nih.gov

Acylation and Sulfonylation Reactions

The amino and hydrazino groups of 4H-1,2,4-triazole-3,4-diamine can be readily acylated or sulfonated by reacting with acyl halides, anhydrides, or sulfonyl chlorides. These reactions typically occur in the presence of a base to neutralize the acid byproduct.

Acylation introduces an acyl group (R-C=O) onto the nitrogen atom. For example, N-acyl derivatives can be prepared by the addition of acetyl chloride to the azomethine group of a pre-formed Schiff base in a solvent like dry benzene. chemmethod.com Studies on the acetylation of 5-amino-1H- mdpi.comresearchgate.netresearchgate.nettriazole have shown that the reaction can be complex, potentially yielding mixtures of mono- and diacetylated products depending on the reaction conditions. acs.org Selective acylation can often be achieved by careful control of stoichiometry and reaction temperature. acs.org

Sulfonylation involves the introduction of a sulfonyl group (R-SO₂), forming a sulfonamide. This transformation is significant as the sulfonamide moiety is a key feature in many pharmacologically active molecules. The synthesis of 1-sulfonyl-3-amino-1H-1,2,4-triazoles has been reported, demonstrating the feasibility of attaching sulfonyl groups to the triazole framework. nih.gov By first acylating or sulfonylating the exocyclic amino group, the reactivity of the triazole system can be altered, which can facilitate subsequent reactions like alkylation at the newly formed sulfonamide nitrogen. researchgate.net

Condensation Reactions with Carbonyl Compounds

Beyond simple Schiff base formation, 4H-1,2,4-triazole-3,4-diamine is a valuable precursor for synthesizing fused heterocyclic systems through condensation reactions with dicarbonyl or related polyfunctional compounds. The presence of two adjacent nucleophilic groups (the N4-amino group and the C3-hydrazino group) allows for cyclocondensation reactions that form new rings fused to the triazole core.

For instance, the reaction of 4-amino-3-hydrazino-1,2,4-triazoles with α,β-unsaturated ketones or 1,3-dicarbonyl compounds can lead to the formation of seven-membered rings, such as triazolo-thiadiazepines when starting with an aminomercaptotriazole. bgu.ac.il Similarly, reaction with α-haloketones or other bielectrophiles can yield six-membered fused rings like mdpi.comresearchgate.netresearchgate.nettriazolo[3,4-b] mdpi.comresearchgate.netopenreviewhub.orgthiadiazines. nih.gov The reaction of 3,5-diamino-1,2,4-triazole with aromatic aldehydes and dimedone results in the formation of partially hydrogenated 1,2,4-triazoloquinazolines, showcasing a three-component condensation strategy. researchgate.net These reactions highlight the utility of the diaminotriazole core as a scaffold for building complex, polycyclic molecular architectures.

Triazole Ring-Directed Functionalization

While the exocyclic amines are highly reactive, the triazole ring itself offers sites for functionalization. This includes substitution at the ring nitrogen atoms (alkylation/arylation) and, following halogenation, at the ring carbon atoms via cross-coupling reactions.

Alkylation and Arylation Strategies

The nitrogen atoms of the 1,2,4-triazole (B32235) ring can be targeted for alkylation and arylation. Alkylation of C-amino-1,2,4-triazoles with alkyl halides typically occurs at a ring nitrogen atom. researchgate.net Direct C-H arylation of the triazole ring provides a powerful method for installing aryl groups without pre-functionalization. Palladium-catalyzed C-H arylation has been successfully applied to 1-substituted and 4-substituted 1,2,4-triazoles, demonstrating regioselective functionalization. nih.gov Furthermore, copper-catalyzed C-H arylation using aryl bromides has also been reported as an effective method. researchgate.netrsc.org These methods allow for the synthesis of complex aryl-1,2,4-triazoles, which are of significant interest in materials science and medicinal chemistry. nih.gov

Halogenation Reactions and Subsequent Cross-Coupling Methods (e.g., Suzuki Cross-Coupling)

To functionalize the carbon atoms of the triazole ring, a common strategy involves initial halogenation followed by a transition-metal-catalyzed cross-coupling reaction. The C5 position of the 1,2,4-triazole ring is generally more electron-deficient and reactive towards certain functionalization reactions. rsc.org Halogen atoms, typically bromine, can be introduced onto the triazole ring to create electrophilic sites.

These halogenated triazoles are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling. mdpi.comopenreviewhub.org This reaction pairs the bromo-triazole with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to form a new carbon-carbon bond. mdpi.comresearchgate.net This methodology has been used to synthesize a variety of 3,5-diaryl-4H-1,2,4-triazoles with high yields. mdpi.comopenreviewhub.org The reaction conditions can be adapted, for example, by using microwave irradiation to accelerate the process. researchgate.net This two-step sequence of halogenation and cross-coupling is a versatile and powerful tool for creating highly substituted triazole derivatives that would be difficult to access through other means. researchgate.netacs.org

Table 2: Suzuki Cross-Coupling of Halogenated 1,2,4-Triazoles

Halogenated Triazole Boronic Acid Catalyst/Base Product Reference(s)
4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole Phenylboronic acid Pd(PPh₃)₄ / K₂CO₃ 4-Alkyl-3,5-diphenyl-4H-1,2,4-triazole derivative mdpi.comresearchgate.net
3,5-bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole Naphthalen-1-ylboronic acid Pd(PPh₃)₄ / K₂CO₃ 3,5-bis(4-(naphthalen-1-yl)phenyl)-4-phenyl-4H-1,2,4-triazole openreviewhub.org
3,5-Dibromo-1-(protected xylopyranose)-1H-1,2,4-triazole Phenylboronic acid Pd(PPh₃)₄ / Na₂CO₃ 3,5-Diphenyl-1-(protected xylopyranose)-1H-1,2,4-triazole researchgate.net
4-Bromo-1-(pentafluoroethyl)-5-phenyl-1,2,3-triazole 4-Methoxyphenylboronic acid Pd(PPh₃)₄ / K₃PO₄ 4-(4-Methoxyphenyl)-1-(pentafluoroethyl)-5-phenyl-1,2,3-triazole acs.org

Cyclization Reactions to Fused Heterocycles

The unique structural arrangement of 4H-1,2,4-triazole-3,4-diamine, also known as 4-amino-3-hydrazino-1,2,4-triazole (AHT), featuring adjacent amino and hydrazino groups, renders it a versatile precursor for the synthesis of a variety of fused heterocyclic systems. The nucleophilic nature of the exocyclic nitrogen atoms provides reactive sites for intramolecular cyclization reactions with suitable electrophilic reagents, leading to the formation of bicyclic and polycyclic compounds with diverse chemical and biological properties.

Formation of Triazolo[4,3-b]triazines

The reaction of 3-hydrazino-1,2,4-triazole derivatives with appropriate dicarbonyl compounds or their equivalents is a well-established method for the construction of the nih.govresearchgate.netnih.govtriazolo[4,3-b] nih.govresearchgate.netnih.govtriazine ring system. For instance, the cyclization of 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) with cyanogen (B1215507) bromide results in the formation of 3-amino-6,7-diphenyl-1,2,4-triazolo[4,3-b] nih.govresearchgate.netnih.govtriazine. journalijar.com Similarly, the reaction between 3-amino-5-hydrazino-1,2,4-triazole and benzil (B1666583) leads to the isomeric 2-amino-6,7-diphenyl-1,2,4-triazolo[5,1-c] nih.govresearchgate.netnih.govtriazine. journalijar.com

These reactions highlight the utility of the hydrazino group in the formation of the fused triazine ring. The general strategy involves the initial condensation of the hydrazino moiety with one carbonyl group, followed by an intramolecular cyclization involving the second carbonyl group and a nitrogen atom from the triazole ring.

A series of pyrazolo[4,3-e]triazolo[4,5-b] nih.govresearchgate.netnih.govtriazine derivatives have been synthesized, demonstrating the versatility of this synthetic approach. nih.gov These compounds have shown potential as antiproliferative agents. nih.gov

Synthesis of Thiazolotriazoles and Triazolothiadiazoles

The inherent reactivity of the amino and hydrazino groups in 4H-1,2,4-triazole-3,4-diamine allows for its conversion into various sulfur-containing fused heterocycles. While many syntheses of thiazolotriazoles and triazolothiadiazoles start from the corresponding 3-thiol derivative, the diamino analogue can be a precursor to these systems through in-situ thionation or by utilizing reagents that introduce the sulfur atom.

One common strategy for the synthesis of nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govnih.govjournalijar.comthiadiazoles involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with various reagents like heteroaromatic aldehydes, alkyl/aryl isothiocyanates, and phenacyl bromides. nih.gov For example, new series of fused 1,2,4-triazoles, including 6-(aryl)-3-(5-nitrofuran-2-yl)-5,6-dihydro- nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govnih.govjournalijar.comthiadiazoles and 6-(alkyl/aryl amino)-3-(5-nitrofuran-2-yl)- nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govnih.govjournalijar.comthiadiazoles, have been synthesized from 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol. nih.gov

The synthesis of the thiazolo[3,2-b] nih.govresearchgate.netnih.govtriazole ring system can be achieved through the reaction of 3-mercapto-1,2,4-triazoles with α-haloketones. researchgate.net This reaction proceeds via alkylation of the thiol group followed by intramolecular cyclization.

Furthermore, 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazepines have been prepared by treating α-acetylenic ketones with 4-amino-3-mercapto-1,2,4-triazole in glacial acetic acid. bgu.ac.il

Preparation of Imidazole-Fused Triazole Systems

The synthesis of imidazole-fused triazole systems, such as imidazo[1,2-b] nih.govresearchgate.netnih.govtriazoles, can be accomplished through the reaction of 3-amino-1,2,4-triazoles with α-haloketones. The reaction of 5-(allylamino)-4-aroyl-1,2,4-triazol-3-thione with bromine has been reported to yield condensed imidazo[1,2-b] nih.govresearchgate.netnih.govtriazoles. researchgate.net

A library of novel imidazole-1,2,3-triazole hybrids has been designed and synthesized utilizing a copper(I)-catalyzed click reaction of thiopropargylated-imidazole with various organoazides. rsc.org While not directly starting from 4H-1,2,4-triazole-3,4-diamine, this demonstrates a modern approach to synthesizing triazole-fused imidazole (B134444) systems. Another study reported the synthesis of imidazo (B10784944) nih.govresearchgate.netnih.govtriazole derivatives containing salicylic (B10762653) acid, which exhibited fluorescence properties and inhibitory activity against SHP1 phosphatase. nih.gov

The reaction of 3-((bromophenyl)imino)-1-(morpholinomethyl)indolin-2-one with various reagents can lead to the formation of complex heterocyclic systems, including those containing imidazole and triazole rings. nih.gov

Role as a Building Block in Complex Organic Synthesis

4H-1,2,4-Triazole-3,4-diamine (AHT) serves as a valuable and versatile building block in the synthesis of a wide array of complex organic molecules, particularly fused heterocyclic systems. Its bifunctional nature, possessing two reactive nitrogen-containing groups, allows for its participation in various cyclization and condensation reactions.

A primary application of AHT is as a precursor for the synthesis of nitrogen-rich energetic materials. nih.govindexcopernicus.com The incorporation of the triazole ring and the energetic amino and hydrazino groups contributes to high heats of formation and desirable detonation properties in the resulting compounds. rsc.org

Beyond energetic materials, AHT is utilized in the construction of diverse heterocyclic scaffolds with potential biological activities. For instance, it can be used to synthesize triazolo[4,3-b]triazines, which are of interest in medicinal chemistry. journalijar.comnih.gov The condensation of AHT with various aldehydes and ketones leads to the formation of Schiff bases, which are important intermediates for the synthesis of more complex heterocyclic systems and have been investigated for their biological activities. researchgate.net

The reaction of AHT with dicarbonyl compounds or their equivalents provides access to a range of fused heterocycles. For example, its reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrimidine-fused triazoles. Furthermore, AHT can participate in multicomponent reactions, offering an efficient pathway to complex molecules in a single step.

The versatility of the 1,2,4-triazole core, derived from precursors like AHT, is evident in its presence in numerous biologically active compounds. Derivatives of 1,2,4-triazole have been shown to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties. organic-chemistry.org

Coordination Chemistry and Metal Complexation of 4h 1,2,4 Triazole 3,4 Diamine and Its Derivatives

Ligand Design and Coordination Modes

The unique structural features of 4-amino-1,2,4-triazole derivatives govern their coordination behavior, allowing for diverse and predictable bonding patterns with metal ions.

4-Amino-1,2,4-triazole and its substituted derivatives are polyfunctional ligands, possessing multiple potential donor sites for coordination with metal ions. researchgate.net These ligands combine the coordination characteristics of both pyrazole and imidazole (B134444). researchgate.netnih.gov The primary coordination sites are the nitrogen atoms of the triazole ring. researchgate.net The exocyclic amino group can also participate in coordination or, more commonly, in hydrogen bonding, which helps to stabilize the resulting crystal structures. nih.govacs.org This versatility allows for the formation of complexes with varied nuclearity and dimensionality. mdpi.com The specific coordination mode adopted often depends on factors such as the metal ion, the counter-anion, and the reaction conditions. iucr.org

A predominant and well-documented feature of 4-substituted-1,2,4-triazoles is their ability to act as bridging ligands through the adjacent N1 and N2 atoms of the triazole ring. mdpi.commdpi.comnih.gov This N1,N2-bridging mode is a general characteristic that facilitates the connection of two metal centers, leading to the formation of dinuclear, polynuclear, or polymeric structures. nih.govmdpi.comnih.gov This specific bridging capability is crucial in propagating magnetic interactions between paramagnetic metal ions, as the N1-N2 bridge provides a short and conjugated pathway for superexchange. researchgate.netmdpi.com By substituting the N4 position, the N1,N2-bidentate bridging mode becomes the primary way these ligands link metal ions. mdpi.comnih.gov

Synthesis of Coordination Compounds and Polymers

The reaction of 4-amino-1,2,4-triazole and its derivatives with various transition metal salts, typically in solvents like ethanol or water, yields a rich variety of coordination compounds. nih.govnih.gov

A wide range of transition metals has been successfully incorporated into complexes with 4-amino-1,2,4-triazole ligands.

Ag(I): A two-dimensional coordination polymer with the formula [Ag2(L)2(NO3)]n(NO3)n (where L = 4-amino-4H-1,2,4-triazole) has been synthesized and characterized. In this structure, the ligand acts in a bridging mode connecting the silver centers. mdpi.com

Cu(II): Numerous copper(II) complexes have been reported, including mononuclear species like Cu(NH2trz)4(H2O)2 and one-dimensional coordination polymers such as [Cu(μ2-NH2trz)2Cl]Cl·H2O. researchgate.netmdpi.comnih.gov In the polymeric structures, the Cu(II) ions are linked by bridging 4-amino-1,2,4-triazole ligands. researchgate.netmdpi.com

Cd(II): Cadmium(II) has been used to form coordination polymers with 4-amino-1,2,4-triazole derivatives, sometimes in conjunction with other ligands. nih.govmdpi.com For example, a complex with a derivative of 4-amino-1,2,4-triazole and chloride results in a 1D coordination polymer where Cd atoms are connected by both the triazole ligand and chloride bridges. mdpi.com

Fe(II): Iron(II) complexes with 4-amino-1,2,4-triazole are notable for their spin-crossover (SCO) properties. rsc.org One-dimensional SCO polymers with the formula Fe(NH2-Trz)32 have been fabricated, exhibiting thermal reversible spin transitions near room temperature. rsc.org

Co(II): Cobalt(II) complexes have been prepared, including a trinuclear compound, Co3(NH2trz)8(dca)42·2H2O, where both monodentate and bidentate N1,N2-bridging coordination modes of the 4-amino-1,2,4-triazole ligand are observed. researchgate.net

Ni(II): Nickel(II) readily forms complexes with 4-amino-1,2,4-triazole derivatives. nih.gov Often, these result in octahedral geometries where the ligand coordinates to the metal center. researchgate.net

Zn(II): Zinc(II) has been used to synthesize dimeric complexes, such as [Zn2I4(C4H8N4)2], where two Zn(II) centers are bridged by two 4-amino-3,5-dimethyl-4H-1,2,4-triazole ligands in a N1,N2-bidentate fashion. nih.gov

The propensity of 4-amino-1,2,4-triazole to form N1,N2-bridges is a key factor in the construction of extended networks.

One-Dimensional (1D) Polymers: Many transition metals, including Cu(II), Fe(II), and Cd(II), form 1D chains with 4-amino-1,2,4-triazole. researchgate.netmdpi.comrsc.org In these structures, metal ions are typically linked into infinite chains by a double or triple bridge of N1,N2-coordinating triazole ligands. researchgate.netresearchgate.netmdpi.com For instance, in [Cu(μ2-NH2trz)2Cl]Cl·H2O, cationic 1D chains are formed with bridging 4-amino-1,2,4-triazole and chloride ligands. mdpi.comnih.gov

Two-Dimensional (2D) Polymers: The formation of 2D networks can be achieved by linking the 1D chains. This can be mediated by counter-anions or additional ligands. iucr.org A silver(I) complex, [Ag2(L)2(NO3)]n(NO3)n, demonstrates the formation of a 2D coordination polymer where both the 4-amino-4H-1,2,4-triazole ligand and a nitrate (B79036) group act as bridges. mdpi.com In other systems, hydrogen bonds between the amino groups and anions can link 1D chains into higher-dimensional structures. iucr.org

Structural Analysis of Metal Complexes

X-ray crystallography is the definitive method for elucidating the precise structures of these coordination compounds, revealing details about coordination geometries, bond lengths, and intermolecular interactions.

In many mononuclear complexes, the metal center exhibits common geometries such as square planar or tetrahedral. nih.govnih.gov For instance, in Cu(NH2trz)4(H2O)2, the Cu(II) ion is in a square-pyramidal environment. researchgate.net In polymeric structures, the metal ions, often with octahedral geometry, are connected by the bridging triazole ligands. researchgate.netmdpi.com The distance between bridged metal centers is an important parameter; for example, in a Cu(II) dimer, the Cu···Cu distance is 3.8850(3) Å, while in a Zn(II) dimer, the Zn···Zn distance is 3.803 (2) Å. researchgate.netnih.gov These distances are influenced by the specific ligand and other coordinating species. Hydrogen bonding involving the non-coordinating amino group frequently plays a crucial role in the crystal packing, linking chains or layers to form robust three-dimensional supramolecular networks. nih.gov

Table 1: Selected Structural Data for Metal Complexes with 4-Amino-1,2,4-triazole and its Derivatives

Compound Metal Ion Coordination Geometry M-N Bond Lengths (Å) M···M Distance (Å) Reference
Cu(NH2trz)4(H2O)2 Cu(II) Square-pyramidal 1.997(6) - 2.004(6) N/A (mononuclear) researchgate.net
[Cu(μ2-NH2trz)3]ZrF6·2H2O Cu(II) Octahedral N/A 3.8850(3) researchgate.net
[Zn2I4(C4H8N4)2] Zn(II) Distorted tetrahedral 2.013(5), 2.046(5) 3.803(2) nih.gov
[Ag2(L)2(NO3)]n(NO3)n Ag(I) Slightly bent (Ag1), Distorted tetrahedral (Ag2) N/A N/A mdpi.com
Co3(NH2trz)8(dca)42·2H2O Co(II) Octahedral 2.130(4) - 2.142(4) N/A researchgate.net

Geometry of Coordination Spheres and Distortions

Research into the metal complexes of 3,4-diamino-4H-1,2,4-triazole has revealed a propensity for the formation of polynuclear structures with distinct coordination geometries. X-ray crystallographic studies of cobalt(II), nickel(II), and zinc(II) complexes have shown that DATr typically functions as a bidentate ligand. researchgate.net The coordination often involves the N1 and N2 atoms of the triazole ring, leading to the formation of stable chelate rings with the metal centers. researchgate.net

In a series of pentanuclear complexes with the general formula M₅(DATr)₁₂(H₂O)₆₁₀ (where M = Co, Ni, Zn), the central metal ion is coordinated to six nitrogen atoms from six different DATr ligands, resulting in an octahedral NiN₆ coordination geometry. The outer two metal ions in these structures are coordinated to three nitrogen atoms from three DATr molecules and three water molecules, also leading to a distorted octahedral geometry. researchgate.net

The distortion in the octahedral geometry around the metal centers is a common feature in these complexes. For instance, in the cobalt(II) complex, the bond angles around the cobalt atoms deviate from the ideal 180° for a perfect octahedron. researchgate.net This distortion can be attributed to the steric constraints imposed by the bridging DATr ligands and the coordination of water molecules.

Table 1: Selected Bond Distances (Å) and Angles (°) for a Pentanuclear Cobalt(II) Complex with 3,4-Diamino-4H-1,2,4-triazole
AtomsBond Distance (Å)AtomsBond Angle (°)
Co(1)-N(1)2.141(8)N(7)-Co(3)-O(9)175.9(3)
Co(1)-N(2)2.145(7)
Co(3)-O2.121(8)
Co(3)-N2.084(9)

Data sourced from Wang et al. (2016). Note: Atom numbering is based on the original crystallographic data and is illustrative of the coordination environment.

Interplay of Coordination Bonds and Non-Covalent Interactions

The exocyclic amino groups of the DATr ligand are actively involved in hydrogen bonding. These amino groups can act as proton donors, forming hydrogen bonds with counter-ions (such as perchlorate) or coordinated water molecules. mdpi.com Furthermore, the amino groups themselves have been shown to be capable of acting as proton acceptors in hydrogen bonds. mdpi.com

This extensive network of hydrogen bonds plays a crucial role in linking the coordination units into a stable three-dimensional structure. The interplay between the strong, directional coordination bonds and the weaker, more flexible non-covalent interactions dictates the final crystal packing and can influence the physical properties of the complex. The ability of the amino groups to participate in this hydrogen-bonding network enhances the stability of the resulting metal-organic frameworks.

Electronic and Spectroscopic Properties of Metal Complexes (Methodological Focus)

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a metal complex. These transitions can be broadly categorized as d-d transitions (occurring between the d-orbitals of the metal center) and charge-transfer transitions (involving the transfer of an electron between the metal and the ligand).

For instance, in octahedral cobalt(II) complexes with 4-amino-1,2,4-triazole derivatives, one would typically expect to observe multiple d-d transitions. In a study of a Co(II) complex with an azo dye derived from 4-amino-1,2,4-triazole, three absorption bands were assigned to the transitions: ⁴T₁g(F) → ⁴T₂g(F) (ν₁), ⁴T₁g(F) → ⁴A₂g(F) (ν₂), and ⁴T₁g(F) → ⁴T₁g(P) (ν₃), which are characteristic of an octahedral geometry. researchgate.net

Similarly, for an octahedral nickel(II) complex with a related ligand, three spin-allowed transitions are expected: ³A₂g(F) → ³T₂g(F), ³A₂g(F) → ³T₁g(F), and ³A₂g(F) → ³T₁g(P). researchgate.net The positions and intensities of these bands provide information about the ligand field splitting energy (10Dq) and the Racah parameter (B), which are indicative of the nature of the metal-ligand bond. A reduction in the Racah parameter compared to the free ion value suggests a degree of covalency in the metal-ligand bond. researchgate.net

Table 2: Illustrative Electronic Spectral Data for Octahedral Co(II) and Ni(II) Complexes with a 4-Amino-1,2,4-triazole Derivative
Metal IonTransitionWavenumber (cm⁻¹)
Co(II)⁴T₁g(F) → ⁴T₂g(F)8130
⁴T₁g(F) → ⁴A₂g(F)12345
⁴T₁g(F) → ⁴T₁g(P)17152
Ni(II)³A₂g(F) → ³T₂g(F)12820
³A₂g(F) → ³T₁g(F)17857
³A₂g(F) → ³T₁g(P)21739

Data is for a related azo dye complex and is provided for methodological illustration. researchgate.net

EPR Spectroscopy for Paramagnetic Metal Centers

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to study chemical species that have one or more unpaired electrons, such as paramagnetic transition metal complexes. The EPR spectrum provides information about the electronic g-factor and hyperfine coupling constants, which are sensitive to the coordination environment of the metal ion.

For a paramagnetic metal complex, such as one containing Cu(II) (d⁹), the EPR spectrum can reveal details about the geometry of the complex. For example, in a Cu(II) complex with a 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol ligand, the EPR spectrum can help to distinguish between different possible geometries, such as tetrahedral or square planar. nih.gov

The g-tensor components (gₓ, gᵧ, g₂) are determined from the EPR spectrum and are indicative of the symmetry of the ligand field around the metal ion. For instance, an axial spectrum (gₓ = gᵧ ≠ g₂) suggests a tetragonally distorted geometry, while a rhombic spectrum (gₓ ≠ gᵧ ≠ g₂) indicates a lower symmetry. The hyperfine coupling constant (A) arises from the interaction of the unpaired electron with the magnetic moment of the metal nucleus and provides information about the delocalization of the unpaired electron onto the ligands.

Due to the absence of specific EPR data for paramagnetic metal complexes of 4H-1,2,4-triazole-3,4-diamine in the surveyed literature, a data table cannot be provided for this specific compound. However, the methodological approach would involve the analysis of the g-values and hyperfine coupling constants to elucidate the electronic structure and coordination geometry of such complexes.

Supramolecular Assemblies and Noncovalent Interactions Involving 4h 1,2,4 Triazole 3,4 Diamine Hydrobromide

Design Principles for Supramolecular Structures

The design of supramolecular structures using 1,2,4-triazole (B32235) derivatives is guided by the predictable and directional nature of noncovalent interactions. The 1,2,4-triazole ring itself is a robust building block, known for its high nitrogen content and ability to participate in various intermolecular forces. nih.govnih.gov The introduction of amino groups, as in 4H-1,2,4-triazole-3,4-diamine, significantly enhances its hydrogen bonding capabilities, providing multiple sites for both donating and accepting protons.

Key design principles for creating specific supramolecular architectures with triazole-based compounds include:

Functionalization: Attaching specific functional groups to the triazole core allows for the tuning of its electronic and steric properties, which in turn directs the self-assembly process.

Solvent Choice: The polarity and hydrogen-bonding capacity of the solvent can influence the nucleation and growth of crystals, sometimes leading to the formation of different polymorphs or solvates.

The synthesis of related triazole structures often involves multi-step procedures, starting from precursors like 3-bromobenzoic acid, which can be modified to introduce the desired functional groups. nih.gov The ability to form a wide array of derivatives makes the 1,2,4-triazole framework a strategic choice for designing complex molecular assemblies. rsc.orgnih.gov

Role of Hydrogen Bonding in Crystal Engineering

Hydrogen bonding is the dominant force in the crystal engineering of amino-substituted triazoles. The presence of both amino groups and the triazole ring nitrogen atoms creates a rich network of hydrogen bond donors and acceptors. In the crystal structure of the closely related 3,4,5-triamino-1,2,4-triazole hydrobromide, extensive hydrogen bonding is observed, forming a highly stable, planar molecular arrangement. rsc.org

In similar di- and tri-amino triazole structures, these interactions are responsible for the formation of specific motifs. For instance, in 3,4-diamino-1,2,4-triazole, two polymorphic modifications exist, differing in the relative orientation of molecules due to variations in weak hydrogen bonds, while stronger H-bonds remain similar. rsc.org The amino groups in these crystals have been confirmed to act as proton acceptors in hydrogen bonding. nih.gov

Exploitation of Other Noncovalent Interactions (e.g., Halogen Bonding, π-Stacking, Anion-π Interactions)

While hydrogen bonding is predominant, other noncovalent interactions play a significant role in stabilizing the supramolecular architectures of triazole derivatives.

Halogen Bonding: In structures containing halogens, such as the bromide anion in 4H-1,2,4-triazole-3,4-diamine hydrobromide, halogen bonds can be a significant directional force. In the crystal structure of a related triazolothiadiazole derivative, a Cl···N halogen bond is observed, contributing to the stability of the crystal lattice. nih.gov

π-Stacking: The aromatic triazole ring facilitates π-π stacking interactions. These are often observed in the crystal packing of triazole derivatives, where the planar rings arrange in a parallel or offset fashion. These interactions contribute to the columnar arrangement of molecules in the solid state. researchgate.net

Anion-π Interactions: The electron-deficient nature of the triazole ring makes it a candidate for anion-π interactions, where an anion is attracted to the face of the aromatic ring. This type of interaction can be a key factor in the organization of ionic triazole compounds.

The interplay of these forces is complex. For example, in some triazolothiadiazole derivatives, the crystal structure is stabilized by a combination of C–H···N, C–H···Cl, C–H···π, and C–H···F hydrogen bonds, weak π···π stacking interactions, and directional σ–hole interactions, including chalcogen and halogen bonds. nih.gov

Self-Assembly Mechanisms in Solution and Solid State

The self-assembly of this compound into ordered structures is driven by the minimization of free energy through the formation of multiple noncovalent bonds.

In solution, the process begins with the formation of small aggregates or clusters. A study on the hydrogen-bonding interactions of 4H-1,2,4-triazole-3,5-diamine with solvents like DMSO and water showed that the compound forms more stable complexes with water. mjcce.org.mkresearchgate.net This suggests that in aqueous solutions, the interaction with the solvent is a critical factor that needs to be overcome for self-assembly to occur. The formation of intermolecular interactions of the lpO⋯H-N and lpN⋯H-O type are key in these solvated complexes. researchgate.net

In the solid state, these interactions lead to the formation of well-defined crystal lattices. The synthesis of 1,2,4-triazolethiones, for example, often proceeds through the cyclization of thiosemicarbazides, leading to compounds that can form extensive supramolecular networks through N-H···S and C-H···S hydrogen bonds, as well as π-π stacking. researchgate.netnih.gov The final crystal packing is a result of a delicate balance between these various attractive and repulsive forces.

Investigation of Ordered Aggregates and Functional Supramolecular Materials

The ordered aggregation of triazole derivatives can lead to materials with interesting functional properties, particularly in the realm of optics.

The organized aggregation of 4-aryl-4H-1,2,4-triazoles has been shown to form ribbon-like supramolecular structures. rsc.org These extended, one-dimensional assemblies are a result of directional intermolecular interactions that favor growth along a single axis. While not specifically reported for this compound, the principles suggest that with appropriate control over crystallization conditions, similar anisotropic structures could be achieved.

Many 4H-1,2,4-triazole derivatives exhibit strong luminescence, making them promising candidates for applications in organic light-emitting diodes (OLEDs). nih.govnih.govresearchgate.net The introduction of various substituents can tune the emission properties. For example, conjugating the triazole core with aromatic or heteroaromatic groups can lead to high quantum yields of emitted photons. nih.govresearchgate.net The presence of nitrogen in the aromatic ring influences the electron distribution and enhances intramolecular electron transport, which is beneficial for luminescent properties. nih.gov

The ordered arrangement in supramolecular assemblies can further enhance these properties. The ribbon-like structures formed by 4-aryl-4H-1,2,4-triazoles have been demonstrated to act as optical waveguides, propagating photoluminescence along their length. rsc.org This waveguiding behavior is a direct consequence of the highly ordered, crystalline nature of the self-assembled structures. The luminescent properties of salts based on 4-amino-4H-1,2,4-triazole groups are also influenced by the substituents and the resulting crystal packing. researchgate.net

Role in Advanced Materials Chemistry

High-Nitrogen Heterocycles as Precursors for Energetic Materials

High-nitrogen compounds are a cornerstone in the development of high-energy-density materials (HEDMs) because their decomposition primarily yields the environmentally benign and highly stable dinitrogen (N₂) gas. The 1,2,4-triazole (B32235) ring is a particularly effective scaffold for energetic materials due to its inherent high heat of formation and thermal stability. The introduction of amino groups, as seen in 3,4-diamino-1,2,4-triazole (DATr), further enhances these properties, making it an excellent candidate for creating a new class of energetic salts. researchgate.netresearchgate.net These salts are noted for being intrinsically nonvolatile and often thermally stable under normal conditions. researchgate.net

A series of energetic salts based on the 3,4-diamino-1,2,4-triazole (DATr) cation have been successfully synthesized, primarily through straightforward protonation or metathesis reactions. researchgate.netresearchgate.netdocumentsdelivered.com

Protonation Reaction: This method involves reacting the DATr base with a corresponding strong acid. For instance, treating DATr with hydrochloric acid yields 3,4-diamino-1,2,4-triazole hydrochloride in good yield. researchgate.net Similarly, reacting a related bitriazole compound with perchloric acid and nitric acid has been used to prepare perchlorate (B79767) and nitrate (B79036) energetic salts. energetic-materials.org.cn

Metathesis Reaction: This is another common strategy for producing these energetic salts. researchgate.netdocumentsdelivered.com

These synthetic routes allow for the combination of the DATr cation with various oxidizing anions, leading to a library of energetic salts with diverse properties. researchgate.netenergetic-materials.org.cn The resulting compounds are typically characterized using methods such as Fourier transform infrared spectroscopy (FT-IR), elemental analysis, and X-ray single-crystal diffraction to confirm their structure. researchgate.netrsc.org

The choice of the anion paired with the 3,4-diamino-1,2,4-triazole cation is critical as it significantly influences the resulting energetic material's characteristics, including density, thermal stability, and detonation performance. nih.gov By varying the anion (e.g., perchlorate, nitrate, picrate, dinitramide), the properties of the salt can be fine-tuned. energetic-materials.org.cnrsc.orgnih.gov

For example, salts of DATr exhibit densities ranging from 1.704 g/cm³ to 1.82 g/cm³. researchgate.netrsc.org Most of these salts show good thermal stability, with decomposition temperatures generally above 200°C. researchgate.netrsc.org The detonation performance can be significantly higher than that of TNT, with some salts demonstrating performance comparable to RDX. researchgate.netrsc.org For instance, the perchlorate salt of a related bitriazole shows a high decomposition temperature of 338.3°C and a calculated detonation velocity of 8308 m·s⁻¹. energetic-materials.org.cn In contrast, the impact sensitivities of these salts can range from sensitive (8 J) to insensitive (>40 J), demonstrating the wide performance spectrum achievable through anion selection. researchgate.netrsc.org

Table 1: Physicochemical Properties of Selected 3,4-Diamino-1,2,4-Triazole (DATr) Based Energetic Salts

Compound/AnionDecomposition Temp. (Td, °C)Density (g/cm³)Detonation Pressure (GPa)Detonation Velocity (m/s)Impact Sensitivity (J)
DATr-ClO₄267.31.7832.886208
DATr-NO₃251.01.7428.5813310
DATr-Picrate275.61.8226.5788615
DATr-Dinitramide134.71.7021.57017>40

Data sourced from multiple studies on DATr energetic salts. researchgate.netresearchgate.netrsc.org

The performance of energetic materials derived from 3,4-diamino-1,2,4-triazole is governed by clear structure-property relationships. The high nitrogen content of the triazole ring is a primary contributor to the high heat of formation. researchgate.net The introduction of amino groups is a well-established method for increasing thermal stability and reducing sensitivity to impact and friction. researchgate.net This stabilizing effect is often attributed to the formation of extensive intra- and intermolecular hydrogen-bond networks within the crystal structure, which helps to dissipate energy. researchgate.netnih.gov

The ability of the DATr cation to form salts allows for the tuning of properties. The ionic nature of these salts generally leads to higher densities compared to their neutral counterparts. nih.gov The incorporation of oxygen-rich anions like perchlorate (ClO₄⁻) or nitrate (NO₃⁻) improves the oxygen balance of the energetic material, which can lead to more complete combustion and higher detonation performance. energetic-materials.org.cn The crystal packing and the nature of the hydrogen bonding between the cation and anion play a crucial role in determining the final density and sensitivity of the material. energetic-materials.org.cnnih.gov

Corrosion Inhibition Properties of Derivatives

Triazole derivatives are widely recognized for their application as corrosion inhibitors for various metals in acidic environments. nih.govnih.gov Their effectiveness stems from the ability of the heterocyclic ring and its functional groups to adsorb onto the metal surface, forming a protective barrier that impedes corrosive processes.

A study on 3,4-diamino-5-phenyl-4H-1,2,4-triazole demonstrated its efficacy as a mixed-type inhibitor for carbon steel in a hydrochloric acid solution. researchgate.net Electrochemical studies showed that as the concentration of the inhibitor increased, the charge-transfer resistance rose, and the double-layer capacitance decreased, indicating the formation of a protective film on the steel surface. researchgate.net The adsorption of the inhibitor was found to be spontaneous and followed the Langmuir isotherm. researchgate.net This suggests that derivatives of 4H-1,2,4-triazole-3,4-diamine could be highly effective corrosion inhibitors, with the amino groups potentially enhancing the adsorption process on metal surfaces.

Integration into Polymer Science and Hybrid Materials

The 1,2,4-triazole nucleus is a versatile component in polymer and materials science due to its thermal stability and ability to participate in various chemical transformations. nih.govijsr.net Derivatives of 3,4-diamino-1,2,4-triazole are valuable precursors for creating advanced polymers and hybrid materials.

One area of application is in the synthesis of novel carbon nitride polymers. The pyrolysis of 3,5-diamino-1,2,4-triazole has been shown to produce heptazine-based polymers with unique electronic and photocatalytic properties. epa.gov This indicates a potential pathway for converting 4H-1,2,4-triazole-3,4-diamine into functional, nitrogen-rich polymeric materials.

Furthermore, 1,2,4-triazole derivatives can be incorporated into polymer backbones. For example, polymers of 4-azo-3,5-substituted-1,2,4-triazole have been synthesized and shown to have promising anticorrosion properties. ajchem-a.com The triazole unit can also act as a ligand to coordinate with metal ions, forming coordination polymers. A silver(I) complex with 4-amino-4H-1,2,4-triazole has been synthesized, resulting in a two-dimensional coordination polymer with significant antibacterial and anticancer activities. mdpi.com This highlights the potential of using 4H-1,2,4-triazole-3,4-diamine as a monomer or cross-linking agent to create functional hybrid materials and polymers with tailored properties for a range of applications.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Triazole Scaffolds

The synthesis of 1,2,4-triazole (B32235) derivatives is continually being refined to improve efficiency, yield, and environmental friendliness. Modern synthetic chemistry is moving beyond traditional methods, with several innovative approaches gaining prominence.

Recent advancements include:

One-Pot Syntheses: These methods involve multiple reaction steps in a single vessel, which simplifies the process and reduces waste. For example, one-pot procedures have been developed for the synthesis of methyl 3-carboxylate-1-aryl-1H-1,2,4-triazoles. isres.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating methods.

Metal-Free Approaches: To avoid the cost and potential toxicity of metal catalysts, researchers are developing metal-free synthetic routes. One such method involves an I2-mediated oxidative cyclization of trifluoroacetimidohydrazides, using DMF as a carbon source. isres.org

Multi-component Reactions: These reactions, where multiple starting materials react to form a single product in one step, are highly efficient. A copper-enabled three-component reaction of nitriles, 2-diazoacetonitriles, and aryldiazonium salts has been developed for the regioselective synthesis of 1-aryl-5-cyano-1,2,4-triazoles. isres.org

These novel methodologies are making the synthesis of complex triazole derivatives more accessible and sustainable.

Synthetic MethodKey FeaturesAdvantages
One-Pot Synthesis Multiple reaction steps in a single reaction vessel.Reduced waste, simplified procedure, increased efficiency. isres.org
Microwave-Assisted Synthesis Use of microwave irradiation for heating.Shorter reaction times, improved yields, energy efficiency.
Metal-Free Approaches Avoidance of metal catalysts.Reduced cost, lower toxicity, environmentally friendly. isres.org
Multi-component Reactions Multiple reactants in a single step to form a final product.High atom economy, operational simplicity, increased diversity of products. isres.org

Advanced Characterization Techniques for Complex Structures

The characterization of novel 1,2,4-triazole derivatives and their complexes is crucial for understanding their structure and properties. A suite of advanced analytical techniques is employed for this purpose.

Commonly used characterization techniques include:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. ripublication.comacs.org

Infrared (IR) Spectroscopy: Used to identify functional groups within the molecule. ripublication.comacs.org

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the molecular formula. ripublication.com

X-ray Crystallography: This technique provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, which is essential for understanding intermolecular interactions. uobaghdad.edu.iq

These techniques, often used in combination, provide a comprehensive picture of the synthesized compounds, which is vital for establishing structure-activity relationships.

Rational Design of Derivatives with Tailored Properties

The design of new 1,2,4-triazole derivatives with specific, tailored properties is a major focus of current research, particularly in medicinal chemistry. nih.gov This is largely driven by the need for new therapeutic agents with improved efficacy and reduced side effects. nih.gov

Key strategies in rational design include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of a lead compound and evaluating its biological activity, researchers can identify the key structural features responsible for its effects. nih.gov

Molecular Hybridization: This involves combining the 1,2,4-triazole scaffold with other pharmacologically active moieties to create hybrid molecules with enhanced or novel biological activities. rsc.org

Computational Chemistry: As discussed in more detail below, computational tools are invaluable for predicting the properties of new derivatives before they are synthesized, saving time and resources. nih.gov

These approaches have been successfully used to develop 1,2,4-triazole derivatives with a wide range of biological activities, including anticancer, antifungal, and antiviral properties. nih.govresearchgate.net

Exploration of New Applications in Materials Science and Green Chemistry

Beyond their traditional use in medicine and agriculture, 1,2,4-triazole derivatives are finding new applications in materials science and are at the forefront of green chemistry initiatives.

Materials Science Applications: The highly electron-deficient nature of the 1,2,4-triazole ring gives it excellent electron-transport and hole-blocking properties. researchgate.netresearchgate.net This has led to their use in:

Organic Light-Emitting Diodes (OLEDs): Triazole derivatives are used as host materials and electron transport materials in the fabrication of high-efficiency OLEDs. researchgate.netresearchgate.net

Polymers: The incorporation of the triazole moiety into polymer backbones can impart desirable thermal and electronic properties. lifechemicals.com

Corrosion Inhibitors: Certain triazole derivatives have shown promise as effective corrosion inhibitors for various metals. lifechemicals.com

Green Chemistry Applications: The principles of green chemistry are increasingly being applied to the synthesis of 1,2,4-triazoles. This includes the use of:

Eco-friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG). rsc.org

Sustainable Catalysts: The development of reusable catalysts to minimize waste. rsc.org

Alternative Energy Sources: As mentioned earlier, microwave and ultrasound-assisted syntheses are examples of green chemistry approaches that reduce energy consumption. researchgate.net

The continued exploration of these areas is expected to lead to the development of novel materials and more sustainable chemical processes.

Computational Chemistry in Predictive Design and Mechanism Understanding

Computational chemistry has become an indispensable tool in the study of 1,2,4-triazole derivatives. It allows researchers to predict molecular properties and understand complex reaction mechanisms at the atomic level.

Key computational methods and their applications include:

Density Functional Theory (DFT): Used to calculate the electronic structure of molecules, which can help in predicting their reactivity and spectroscopic properties. acs.org

Molecular Docking: This technique is widely used in drug design to predict how a molecule will bind to a biological target, such as an enzyme or receptor. This helps in identifying promising drug candidates and understanding their mechanism of action. rsc.orgnih.gov

By combining experimental work with computational studies, researchers can gain a deeper understanding of the chemistry of 1,2,4-triazoles and accelerate the discovery of new compounds with desired properties. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4H-1,2,4-triazole-3,4-diamine hydrobromide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions of hydrazine derivatives. For example, refluxing hydrazide intermediates in polar aprotic solvents (e.g., DMSO) under controlled temperatures (100–120°C) for 18–24 hours, followed by ice-water quenching and ethanol recrystallization, yields triazole derivatives in moderate yields (65%–75%) . Optimization involves adjusting stoichiometry, solvent polarity, and reflux duration using factorial design or orthogonal arrays to maximize purity and yield .

Q. How is this compound characterized structurally and functionally?

  • Methodological Answer : Key characterization techniques include:

  • NMR and FTIR : To confirm the presence of amino (-NH₂) and triazole ring protons.
  • Elemental Analysis : Validates molecular formula (C₂H₆BrN₅) and hydrobromide counterion .
  • Melting Point Analysis : Consistency in melting range (e.g., 141–143°C) indicates purity .
  • X-ray Crystallography : Resolves hydrogen-bonding patterns critical for stability .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to buffers (pH 1–13) and temperatures (25–60°C) for 1–4 weeks. Monitor degradation via HPLC and correlate results with Arrhenius kinetics to predict shelf life. Orthogonal design can isolate critical factors (e.g., pH > 10 accelerates decomposition) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis pathway of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for cyclization steps. Coupled with cheminformatics tools, virtual screening identifies optimal solvents (e.g., DMF vs. DMSO) and catalysts. ICReDD’s reaction path search methods reduce trial-and-error experimentation by 30%–50% .

Q. What mechanisms underlie the biological activity of triazole derivatives like this compound?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare substituent effects (e.g., cyclohexyl vs. phenyl groups) on bioactivity. Molecular docking simulations reveal binding affinities to target enzymes (e.g., fungal CYP51). In vitro assays (MIC tests) validate antifungal potency, with IC₅₀ values correlated to electron-withdrawing substituents .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent bioactivity across studies?

  • Methodological Answer : Apply statistical meta-analysis to identify confounding variables (e.g., assay protocols, cell lines). Use regression models to normalize data, and orthogonal design to isolate critical factors (e.g., impurity profiles affecting bioactivity) . Replicate studies under standardized conditions with controls for solvent residues .

Q. What methodologies assess the environmental impact of this compound in aquatic systems?

  • Methodological Answer : Follow OECD guidelines for acute toxicity testing (e.g., Daphnia magna LC₅₀). Use HPLC-MS to quantify biodegradation products in simulated wastewater. QSAR models predict bioaccumulation potential based on logP values (-1.2 for this hydrophilic compound) .

Q. How can synergistic effects with other antifungals be systematically evaluated?

  • Methodological Answer : Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Synergy (FICI ≤ 0.5) is modeled via response surface methodology (RSM), varying molar ratios and exposure times. Mechanistic studies (e.g., fluorescence microscopy) visualize membrane disruption enhancement when combined with azoles .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-1,2,4-triazole-3,4-diamine hydrobromide
Reactant of Route 2
4H-1,2,4-triazole-3,4-diamine hydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.